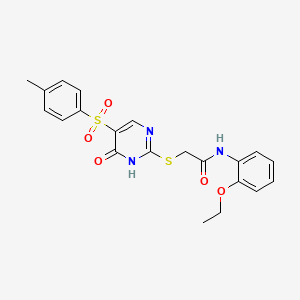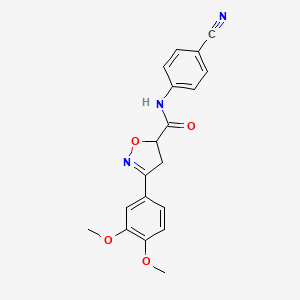![molecular formula C24H21N3O4S B11426938 (2Z)-2-{[(3,4-dimethylphenyl)sulfonyl]hydrazono}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B11426938.png)
(2Z)-2-{[(3,4-dimethylphenyl)sulfonyl]hydrazono}-N-phenyl-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(3,4-DIMETHYLBENZENESULFONAMIDO)IMINO]-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromene core, a sulfonamide group, and an imino linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,4-DIMETHYLBENZENESULFONAMIDO)IMINO]-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the chromene core, the introduction of the sulfonamide group, and the formation of the imino linkage. Common reagents used in these steps include aromatic amines, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3,4-DIMETHYLBENZENESULFONAMIDO)IMINO]-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to amines or alcohols.
Scientific Research Applications
(2Z)-2-[(3,4-DIMETHYLBENZENESULFONAMIDO)IMINO]-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,4-DIMETHYLBENZENESULFONAMIDO)IMINO]-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the chromene core may interact with cellular receptors. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide.
Chromenes: Compounds with a chromene core, such as coumarins.
Imines: Compounds with imino linkages, such as Schiff bases.
Uniqueness
(2Z)-2-[(3,4-DIMETHYLBENZENESULFONAMIDO)IMINO]-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE is unique due to its combination of a chromene core, sulfonamide group, and imino linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H21N3O4S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide |
InChI |
InChI=1S/C24H21N3O4S/c1-16-12-13-20(14-17(16)2)32(29,30)27-26-24-21(15-18-8-6-7-11-22(18)31-24)23(28)25-19-9-4-3-5-10-19/h3-15,27H,1-2H3,(H,25,28)/b26-24- |
InChI Key |
WLZPZFVOBPPZFI-LCUIJRPUSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11426861.png)
![1-(3-chloro-4-methylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11426866.png)
![3-(3-chloro-2-methylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11426872.png)
![3-(4-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11426879.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11426893.png)
![N-(4-acetamidophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B11426900.png)
![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/structure/B11426917.png)
![6-chloro-4-hydroxy-10-(naphthalen-2-yl)pyrimido[4,5-b]quinolin-2(10H)-one](/img/structure/B11426920.png)
![methyl (2Z)-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11426925.png)

![2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11426940.png)
![4-chloro-N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B11426954.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11426964.png)
